

An In-depth Technical Guide to 3-Bromo-4-isopropoxybenzoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromo-4-isopropoxybenzoic acid

Cat. No.: B1341061

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-isopropoxybenzoic acid, identified by its IUPAC name 3-bromo-4-(propan-2-yloxy)benzoic acid, is a halogenated aromatic carboxylic acid. Its chemical structure, featuring a benzoic acid core with bromo and isopropoxy substituents, makes it a valuable intermediate in organic synthesis. This is particularly true in the field of medicinal chemistry, where it serves as a building block for more complex molecules, notably in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive compounds.^[1] This guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential applications in drug discovery.

Physicochemical and Spectroscopic Data

While comprehensive experimental data for **3-Bromo-4-isopropoxybenzoic acid** is not extensively documented in publicly available literature, its basic properties have been identified. It is commercially available as a white to off-white solid with a purity of 95-98%.^{[2][3]}

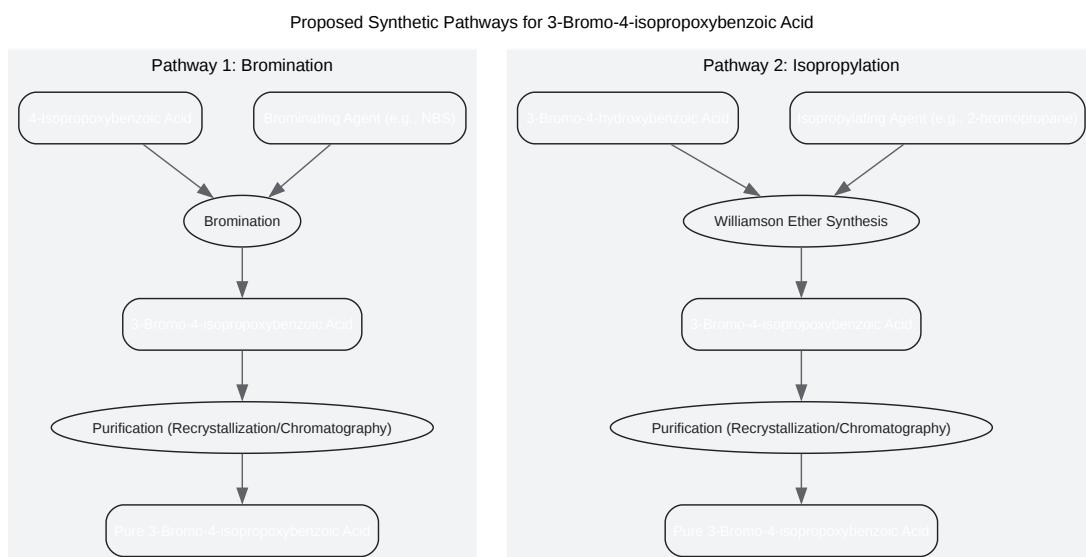
Table 1: Physicochemical Properties of 3-Bromo-4-isopropoxybenzoic Acid

Property	Value	Source
IUPAC Name	3-bromo-4-(propan-2-yloxy)benzoic acid	-
CAS Number	213598-20-0	[2]
Molecular Formula	C ₁₀ H ₁₁ BrO ₃	[2]
Molecular Weight	259.10 g/mol	[2]
Appearance	White to off-white solid	[2]
Purity	95-98%	[1][3]
Predicted LogP	2.93	[4]

Note: Some data, such as melting point, boiling point, and solubility, are not readily available in the cited literature and would require experimental determination.

To aid in the characterization of **3-Bromo-4-isopropoxybenzoic acid**, spectroscopic data for its key precursors, 4-isopropoxybenzoic acid and 3-bromo-4-hydroxybenzoic acid, are provided for reference.

Table 2: Spectroscopic Data of Precursors


Compound	Spectroscopic Data
4-Isopropoxybenzoic Acid	¹ H NMR, ¹³ C NMR, IR, Mass Spectrometry: Available in public databases such as PubChem and SpectraBase. [2][5]
3-Bromo-4-hydroxybenzoic Acid	IR, Mass Spectrometry: Available in public databases such as PubChem. [6]

Experimental Protocols

A detailed, peer-reviewed experimental protocol for the synthesis of **3-Bromo-4-isopropoxybenzoic acid** is not explicitly available. However, based on established organic chemistry principles and published syntheses of structurally related compounds, two plausible synthetic routes are proposed below.

Logical Synthesis Workflow

The synthesis of **3-Bromo-4-isopropoxybenzoic acid** can be logically approached from two primary starting materials: 4-isopropoxybenzoic acid or 3-bromo-4-hydroxybenzoic acid. The workflow would involve either the bromination of the pre-formed isopropoxy-substituted ring or the isopropylation of the bromo-substituted phenolic acid.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic pathways for **3-Bromo-4-isopropoxybenzoic acid**.

Method 1: Electrophilic Bromination of 4-Isopropoxybenzoic Acid

This method involves the direct bromination of 4-isopropoxybenzoic acid. The isopropoxy group is an ortho-, para-directing activator. Since the para position is blocked by the carboxylic acid group, bromination is expected to occur at one of the ortho positions (C3 or C5).

Materials:

- 4-Isopropoxybenzoic acid
- N-Bromosuccinimide (NBS)
- Anhydrous N,N-Dimethylformamide (DMF) or Acetic Acid
- Inert gas (Nitrogen or Argon)
- Ice bath
- Standard glassware for organic synthesis

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 4-isopropoxybenzoic acid in a suitable solvent like anhydrous DMF or acetic acid.
- Cool the solution in an ice bath to 0-5 °C.
- Slowly add N-bromosuccinimide (1.0 to 1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress should be monitored by Thin Layer Chromatography, TLC).
- Upon completion of the reaction, pour the mixture into cold water to precipitate the crude product.

- Collect the solid by vacuum filtration and wash with cold water.
- Purify the crude **3-Bromo-4-isopropoxybenzoic acid** by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Method 2: Williamson Ether Synthesis from 3-Bromo-4-hydroxybenzoic Acid

This approach involves the O-alkylation of 3-bromo-4-hydroxybenzoic acid with an isopropylating agent.

Materials:

- 3-Bromo-4-hydroxybenzoic acid
- 2-Bromopropane or Isopropyl iodide
- A suitable base (e.g., potassium carbonate, sodium hydride)
- Anhydrous solvent (e.g., acetone, DMF, or acetonitrile)
- Inert gas (Nitrogen or Argon)
- Standard glassware for organic synthesis

Procedure:

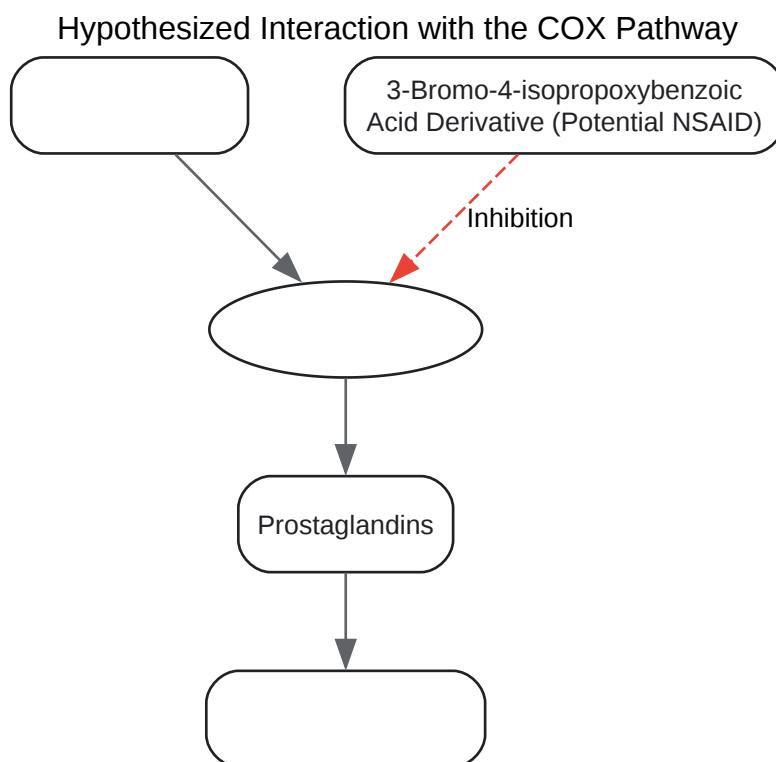
- To a stirred suspension of 3-bromo-4-hydroxybenzoic acid and a base (e.g., potassium carbonate, at least 2 equivalents) in an anhydrous solvent such as acetone or DMF, add the isopropylating agent (e.g., 2-bromopropane, 1.1 to 1.5 equivalents) under an inert atmosphere.
- Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
- After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

- Evaporate the solvent from the filtrate under reduced pressure.
- Dissolve the residue in water and acidify with a dilute acid (e.g., 1M HCl) to precipitate the crude product.
- Collect the solid by vacuum filtration, wash with water, and dry.
- Purify the crude **3-Bromo-4-isopropoxybenzoic acid** by recrystallization or column chromatography.

Applications in Drug Discovery and Development

3-Bromo-4-isopropoxybenzoic acid is primarily recognized as a key intermediate in the synthesis of pharmaceutical compounds, particularly anti-inflammatory agents.

Role as a Precursor to NSAIDs


The structural motif of a substituted benzoic acid is common in many non-steroidal anti-inflammatory drugs. The presence of the bromo and isopropoxy groups on the benzene ring of **3-Bromo-4-isopropoxybenzoic acid** provides specific steric and electronic properties that can be exploited in the design of new drug candidates. The functional groups also offer handles for further chemical modifications to optimize the pharmacological profile of a lead compound. While specific examples of marketed NSAIDs derived directly from this intermediate are not readily found in the public domain, its utility is noted by chemical suppliers.[\[1\]](#)

Potential Biological Activities of Related Compounds

Although direct biological studies on **3-Bromo-4-isopropoxybenzoic acid** are scarce, research on structurally similar brominated and alkoxy-substituted aromatic compounds provides insights into its potential bioactivities. For instance, various bromophenol derivatives have demonstrated significant antioxidant and anticancer activities. Furthermore, certain 3-bromo-4,5-dihydroxybenzaldehyde derivatives have been shown to exert protective effects through the Akt-PGC1 α -Sirt3 signaling pathway, which is involved in cellular stress responses and metabolism. The investigation of such pathways could be a potential starting point for evaluating the biological effects of **3-Bromo-4-isopropoxybenzoic acid** and its derivatives.

Hypothesized Signaling Pathway Involvement

Given its application in the synthesis of anti-inflammatory drugs, it is plausible that derivatives of **3-Bromo-4-isopropoxybenzoic acid** could interact with key inflammatory signaling pathways. A logical starting point for investigation would be the cyclooxygenase (COX) pathway, the primary target of most NSAIDs.

[Click to download full resolution via product page](#)

Caption: Hypothesized mechanism of action for NSAIDs derived from **3-Bromo-4-isopropoxybenzoic acid**.

Conclusion

3-Bromo-4-isopropoxybenzoic acid is a synthetically useful building block with established applications as an intermediate in the preparation of pharmacologically active molecules, particularly in the anti-inflammatory domain. While a complete experimental dataset for this compound is not yet publicly available, this guide provides a solid foundation for its synthesis.

and characterization based on the properties of its precursors and analogous structures. Further research into its direct biological activities and the pharmacological profiles of its derivatives could unveil new therapeutic opportunities. The detailed experimental workflows and compiled data herein are intended to support and facilitate such future investigations by researchers and professionals in the field of drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. bocsci.com [bocsci.com]
- 2. 3-BROMO-4-ISOPROPOXYBENZOIC ACID CAS#: 213598-20-0 [amp.chemicalbook.com]
- 3. 2abiotech.net [2abiotech.net]
- 4. 3-bromo-4-propan-2-yloxybenzoic Acid price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]
- 5. 3-Bromo-4-isopropylbenzoic acid | C10H11BrO2 | CID 18925780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Bromo-4-hydroxybenzoic acid | C7H5BrO3 | CID 84368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Bromo-4-isopropoxybenzoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1341061#iupac-name-of-3-bromo-4-isopropoxybenzoic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com